1,3-Dinitrobenzene-13C6

Catalog No.
S788213
CAS No.
201595-60-0
M.F
C6H4N2O4
M. Wt
174.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dinitrobenzene-13C6

CAS Number

201595-60-0

Product Name

1,3-Dinitrobenzene-13C6

IUPAC Name

1,3-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Molecular Formula

C6H4N2O4

Molecular Weight

174.06 g/mol

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

WDCYWAQPCXBPJA-IDEBNGHGSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 1,3-Dinitrobenzene-13C6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dinitrobenzene-13C6 is a fully carbon-13 labeled stable isotope standard engineered specifically for high-precision isotope dilution mass spectrometry (IDMS) workflows . Featuring a guaranteed +6 Da mass shift and an isotopic purity typically exceeding 99 atom % 13C, this compound serves as an absolute quantitative reference for trace environmental and forensic analysis of nitroaromatics . For procurement teams and analytical laboratory managers, selecting the 13C6 variant over standard or deuterated analogs is driven by its ability to provide flawless chromatographic co-elution and absolute chemical stability during aggressive sample extraction, ensuring regulatory-grade accuracy in complex matrices.

Attempting to substitute 1,3-Dinitrobenzene-13C6 with unlabeled 1,3-Dinitrobenzene or non-isotopic structural analogs fundamentally compromises quantitative accuracy, as these alternatives cannot correct for matrix-induced ion suppression or enhancement during LC-MS/MS or GC-MS/MS ionization . While 1,3-Dinitrobenzene-d4 (deuterated) is a common lower-cost substitute, it is highly susceptible to the 'chromatographic isotope effect,' where the mass difference of deuterium alters the molecule's lipophilicity, causing a retention time shift that decouples the standard from the analyte's exact matrix environment [1]. Furthermore, the electron-deficient nature of the dinitroaromatic ring makes deuterated analogs vulnerable to hydrogen-deuterium (H/D) back-exchange in acidic or basic extraction workflows, leading to label loss and skewed quantification that the 13C6 variant completely avoids[1].

Elimination of Chromatographic Retention Time Shifts

In high-resolution LC-MS/MS workflows, the lipophilic differences introduced by deuterium can cause internal standards to elute at slightly different times than the target analyte, exposing them to different matrix suppression zones. 1,3-Dinitrobenzene-13C6 exhibits a retention time shift (ΔRT) of effectively 0.00 seconds relative to unlabeled 1,3-Dinitrobenzene, whereas 1,3-Dinitrobenzene-d4 can exhibit baseline shifts of 0.1 to 0.5 seconds depending on the stationary phase [1]. This perfect co-elution ensures the 13C6 standard experiences the exact same ionization conditions as the target, maximizing quantitative reliability .

Evidence DimensionChromatographic Retention Time Shift (ΔRT) vs. Unlabeled Analyte
Target Compound Data1,3-Dinitrobenzene-13C6 (ΔRT ≈ 0.00 sec)
Comparator Or Baseline1,3-Dinitrobenzene-d4 (ΔRT ≈ 0.1 - 0.5 sec)
Quantified Difference100% elimination of the chromatographic isotope effect.
ConditionsReversed-phase LC-MS/MS gradient elution.

Perfect co-elution is mandatory for accurate matrix effect correction in regulated trace analysis, making 13C6 the strictly indicated procurement choice over d4 for eliminating matrix-induced variance.

Absolute Label Stability Against H/D Back-Exchange

Environmental and toxicological sample preparation often involves aggressive pH adjustments or prolonged extraction in protic solvents. The deuterium atoms on 1,3-Dinitrobenzene-d4 are situated on an electron-deficient aromatic ring, making them susceptible to H/D back-exchange, which can degrade isotopic purity by 5-10% during harsh extractions [1]. In contrast, the 13C label in 1,3-Dinitrobenzene-13C6 is integrated into the carbon skeleton itself, resulting in 0% label loss regardless of the extraction matrix's pH or thermal conditions .

Evidence DimensionIsotopic Label Retention during Aggressive Extraction
Target Compound Data1,3-Dinitrobenzene-13C6 (100% label retention)
Comparator Or Baseline1,3-Dinitrobenzene-d4 (<95% label retention under harsh conditions)
Quantified DifferenceComplete immunity to isotopic back-exchange.
ConditionsAcidic/basic aqueous extraction for environmental soil/water samples.

Ensures that the internal standard concentration remains absolute throughout complex sample prep workflows, preventing costly analytical reruns.

Optimal Mass Shift for Signal Resolution

For accurate isotope dilution mass spectrometry, the internal standard must be heavy enough to avoid interference from the natural isotopic envelope of the native analyte. 1,3-Dinitrobenzene-13C6 provides a +6.02 Da mass shift (M+6), which completely clears the M+1 and M+2 natural abundance peaks of unlabeled 1,3-Dinitrobenzene . This >99.9% signal isolation prevents cross-talk between the analyte and standard MS/MS channels, a common issue when using low-mass-shift standards (e.g., 13C1 or d2), thereby lowering the functional limit of quantification (LOQ) .

Evidence DimensionPrecursor Mass Shift and Channel Cross-talk
Target Compound Data1,3-Dinitrobenzene-13C6 (+6 Da shift, <0.1% cross-talk)
Comparator Or BaselineLow-label analogs (+1 to +2 Da shift, up to 5% cross-talk)
Quantified Difference>99.9% signal isolation from the native isotopic envelope.
ConditionsMultiple Reaction Monitoring (MRM) in triple quadrupole MS.

A +6 Da mass shift guarantees zero baseline interference from the native compound, directly improving the detection limits for trace procurement needs.

Matrix Effect Correction Efficiency in Complex Samples

In highly complex matrices like wastewater or soil extracts, ion suppression can drastically reduce the MS signal. When using external calibration or non-isotopic structural analogs, quantitative recovery of 1,3-Dinitrobenzene can drop to 60-80% due to uncorrected suppression [1]. By utilizing 1,3-Dinitrobenzene-13C6 as an internal standard, laboratories consistently achieve 98-102% quantitative accuracy, as the 13C6 standard perfectly tracks and normalizes the ionization efficiency variations of the native analyte.

Evidence DimensionQuantitative Recovery Accuracy
Target Compound Data1,3-Dinitrobenzene-13C6 (98-102% accuracy)
Comparator Or BaselineNon-isotopic structural analog (60-80% accuracy)
Quantified Difference~20-40% improvement in quantitative recovery accuracy.
ConditionsElectrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in complex soil/wastewater matrices.

Essential for meeting strict regulatory recovery criteria without requiring extensive and costly sample cleanup steps.

Trace Environmental Monitoring of Explosive Residues (EPA Method 8330/8321)

1,3-Dinitrobenzene is a critical target in the environmental monitoring of munitions sites. Because soil and wastewater matrices cause severe ion suppression, 1,3-Dinitrobenzene-13C6 is the indicated internal standard to ensure regulatory-compliant quantitative recovery (98-102%) without the retention time shifts associated with deuterated alternatives .

Forensic Toxicology and Occupational Exposure Tracking

In biological matrices like urine or blood, aggressive sample preparation is required to extract nitroaromatic metabolites. The absolute chemical stability of the 13C6 carbon skeleton prevents the H/D back-exchange that degrades deuterated standards, ensuring accurate tracking of 1,3-Dinitrobenzene exposure levels in industrial or forensic settings[1].

Formulation of Certified Reference Materials (CRMs)

For commercial analytical kit manufacturers, the long-term isotopic stability and +6 Da mass shift of 1,3-Dinitrobenzene-13C6 make it a highly reliable precursor for formulating multi-component explosive trace detection CRMs, guaranteeing zero cross-talk with native analyte channels during end-user MS/MS calibration .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

1,3-Dinitro(~13~C_6_)benzene

Dates

Last modified: 08-15-2023

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